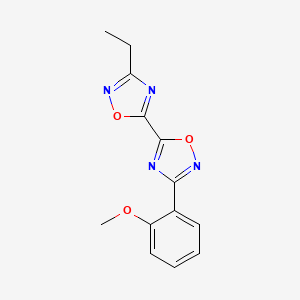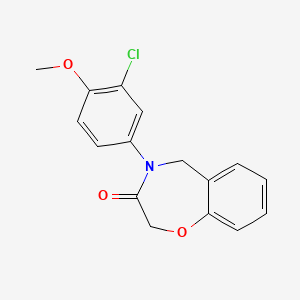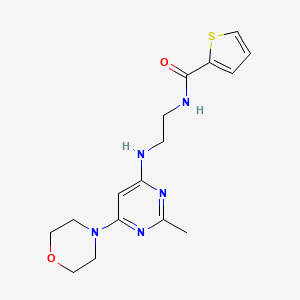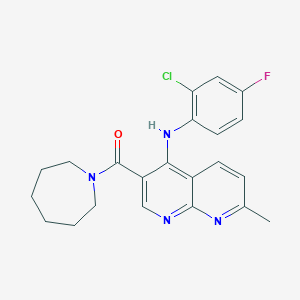
2-(benzylthio)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(benzylthio)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share some structural similarities, particularly in the presence of an acetamide moiety and a benzyl group. These compounds have been identified for their anticonvulsant activities, which could suggest potential neurological applications for the compound . Paper describes the synthesis of novel acetamide derivatives with antibacterial properties, indicating that the acetamide group could be a key functional group in the development of new antibacterial agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of an intermediate, followed by subsequent functionalization. In paper , the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives is described, which involves a sequence of reactions starting with 2-aminobenzothiazole and proceeding through intermediates with chloroacetylchloride and hydrazine hydrate. This suggests that the synthesis of the compound may also involve a sequence of carefully planned reactions to introduce the appropriate functional groups and build the complex structure.
Molecular Structure Analysis
The molecular structure of related compounds can be quite intricate, as indicated by the crystal structure analysis in paper . The 2-acetylaminoacetamide moiety in the compounds studied shows a linearly extended conformation with specific interplanar angles between amide groups. Such structural details are crucial for understanding the molecular interactions and potential binding mechanisms of the compound. The presence of hydrogen bonds and hydrophobic/hydrophilic areas also plays a significant role in the biological activity and solubility of these molecules.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often influenced by the presence of functional groups like amides, which can participate in hydrogen bonding and other interactions. The compounds discussed in paper exhibit classical N-H...O hydrogen bonds and non-standard C-H...O hydrogen bonds, which could be indicative of the types of chemical reactions and interactions that the compound might undergo. These interactions are important for the compound's stability and its potential to interact with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and biological activity. For example, the anticonvulsant activity of the compounds in paper is attributed to specific molecular features, suggesting that the physical and chemical properties of the compound may also confer particular pharmacological effects. The antibacterial activity of the compounds in paper further underscores the importance of these properties in determining the compound's potential as a therapeutic agent.
科学的研究の応用
Synthesis and Structural Analysis
Research on similar compounds emphasizes the importance of synthesis methods, including conventional and microwave-assisted protocols, to enhance the yield and reaction times of pharmacologically active quinazolinones and their derivatives. For instance, a study on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues demonstrated significant antitumor activity across a broad spectrum, highlighting the methodological advancements in synthesizing complex molecules for therapeutic applications (Al-Suwaidan et al., 2016).
Antimicrobial Activities
The antimicrobial potential of quinazolinone derivatives is a significant area of research. Studies have synthesized and evaluated various quinazolinones for their efficacy against different bacterial and fungal strains. For example, research on the synthesis and characterization of new quinazolines as potential antimicrobial agents has provided valuable insights into the structure-activity relationships essential for designing more effective antimicrobial compounds (Desai et al., 2007).
Molecular Docking and Enzyme Inhibitory Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. These studies help in identifying promising candidates for further development into therapeutic agents. Research into the enzyme inhibitory activities of triazolylthioacetamide derivatives, for instance, has shown that specific compounds exhibit good activity against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, which are relevant targets for treating various diseases (Virk et al., 2018).
特性
IUPAC Name |
2-benzylsulfanyl-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-17-26-23-13-8-19(27-24(29)16-32-15-18-6-4-3-5-7-18)14-22(23)25(30)28(17)20-9-11-21(31-2)12-10-20/h3-14H,15-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWHICLQBYSDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CSCC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)



![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)

